2-Hydroxy-5-methoxy-4-methylacetophenone

Vue d'ensemble

Description

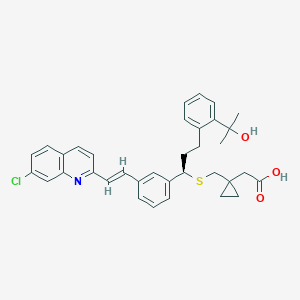

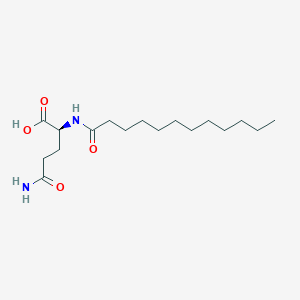

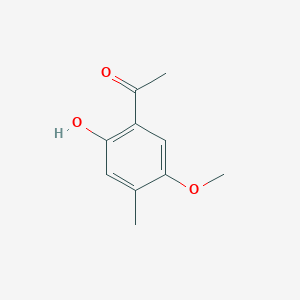

“2-Hydroxy-5-methoxy-4-methylacetophenone” is a chemical compound with the molecular formula C10H12O3 . It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-methoxy-4-methylacetophenone” consists of a phenyl ring substituted with a hydroxy group, a methoxy group, and a methylacetophenone group . The molecular weight is 180.2 .Physical And Chemical Properties Analysis

“2-Hydroxy-5-methoxy-4-methylacetophenone” is a solid compound . It has a melting point of 52 °C and absorbs light at a maximum wavelength of 355 nm .Applications De Recherche Scientifique

Structural Analysis and Intermolecular Interactions

2-Hydroxy-5-methoxy-4-methylacetophenone has been studied for its crystal structure and intermolecular interactions. Chattopadhyay et al. (2012) synthesized this compound along with related derivatives and analyzed them using X-ray powder diffraction. They observed weak hydrogen bonds and other interactions forming supramolecular assemblies, providing insights into its molecular geometry and packing in crystals (Chattopadhyay et al., 2012).

Quantum Chemical and Structure-Activity Relation Studies

The compound was also the subject of quantum chemical and structure-activity relation studies. Arjunan et al. (2014) optimized its stable geometry using the DFT/B3LYP method and determined various molecular properties. This study provided a deep understanding of the molecular structure and its influence on vibrational frequencies, reactivity, and other chemical properties (Arjunan et al., 2014).

Reactivity in Organic Synthesis

The reactivity of 2-Hydroxy-5-methoxy-4-methylacetophenone in organic synthesis has been explored. For instance, its reaction with ethyl acetoacetate led to the preparation of 3-acetyl-6-methoxy-4-methylcoumarin, an intermediate in synthesizing α,β-unsaturated ketones. The product structures were confirmed using various spectroscopic data, showcasing its role in the formation of complex organic molecules (Nguyễn Minh Thảo et al., 2014).

Role in Mixed-Ligand Oxidovanadium(V) Complexes

In coordination chemistry, 2-Hydroxy-5-methoxy-4-methylacetophenone played a role in the formation of mixed-ligand methoxy bonded oxidovanadium(V) complexes. Mondal et al. (2008) reported its use in synthesizing these complexes, which are important for understanding the coordination behavior and potential applications of vanadium-based compounds (Mondal et al., 2008).

Safety And Hazards

The compound is classified as having acute toxicity when ingested (Category 4, H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (Category 2, H315), serious eye damage (Category 1, H318), and may cause respiratory irritation (Category 3, H335) . Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-9(12)8(7(2)11)5-10(6)13-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTRXYJJGTZMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195055 | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-methoxy-4-methylacetophenone | |

CAS RN |

4223-84-1 | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)